N-(4-Aminophenyl)-2-(pentyloxy)benzamide
Overview
Description
N-(4-Aminophenyl)-2-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Synthesis N-(4-Aminophenyl)-2-(pentyloxy)benzamide and related compounds are used in chemoselective synthesis processes. Singh et al. (2017) describe the N-benzoylation of aminophenols using benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides, highlighting the compound's role in creating biologically interesting compounds through chemoselective synthesis methods (Singh, Lakhan, & Singh, 2017).
Cancer Treatment Applications Derivatives of this compound, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have shown promise in cancer treatment. Zhou et al. (2008) discuss the compound MGCD0103, a histone deacetylase (HDAC) inhibitor with potential as an anticancer drug (Zhou et al., 2008).
Antioxidant Properties Studies on amino-substituted benzamides, including this compound, have focused on their capacity to act as antioxidants. Jovanović et al. (2020) explored the electrochemical oxidation of such compounds and proposed reaction mechanisms that contribute to their free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Inhibitory Activities in Biological Applications The inhibitory properties of this compound derivatives, particularly in relation to HDACs, have been explored. For instance, Bressi et al. (2010) studied a series of N-(2-amino-5-substituted phenyl)benzamides for their inhibition of HDAC2, demonstrating their biological efficacy in cancer cells (Bressi et al., 2010).
Synthesis of Benzamide Derivatives for Antimicrobial Agents Research has also focused on synthesizing this compound derivatives for antimicrobial purposes. Ertan et al. (2007) synthesized and evaluated a series of these derivatives for antibacterial and antifungal activities, highlighting their broad spectrum of activity (Ertan et al., 2007).
Photovoltaic Application in Solar Cells The compound has been utilized in the synthesis of novel ligands for photovoltaic applications. Al-barody (2021) discussed the synthesis of complexes using N-(2-hydroxyl phenyl)-(4 -pentloxy-benzate-salicyIidene) and their application in dye-sensitized solar cells (DSSCs), indicating its role in renewable energy technologies (Al-barody, 2021).
Anticonvulsant Properties Some derivatives of this compound have been studied for their anticonvulsant activities. Lambert et al. (1995) synthesized compounds like 4-amino-N-(2-ethylphenyl)benzamide and evaluated them in several anticonvulsant models, showing their potential in this field (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Properties
IUPAC Name |
N-(4-aminophenyl)-2-pentoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-6-13-22-17-8-5-4-7-16(17)18(21)20-15-11-9-14(19)10-12-15/h4-5,7-12H,2-3,6,13,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTFDEYKWSNBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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